Geranylgeranic acid

Hepatocellular Carcinoma Apoptosis Selective Cytotoxicity

Geranylgeranic acid (GGA; CAS 83807-40-3), also known as geranylgeranoic acid, is a 20‑carbon acyclic diterpenoid carboxylic acid. Structurally, it is the oxidized product of (E,E,E)-geranylgeraniol, bearing a terminal α,β-unsaturated carboxylic acid moiety.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
CAS No. 83807-40-3
Cat. No. B1231299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranylgeranic acid
CAS83807-40-3
Synonymsgeranylgeranic acid
geranylgeranic acid, (E,E,E,)-isomer
geranylgeranoic acid
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C)C)C)C
InChIInChI=1S/C20H32O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h9,11,13,15H,6-8,10,12,14H2,1-5H3,(H,21,22)/b17-11+,18-13+,19-15+
InChIKeySZNLKILVMCHHSD-OZFNKYQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geranylgeranic Acid (CAS 83807-40-3): A Specialized Acyclic Diterpenoid for Hepatic Chemoprevention Research


Geranylgeranic acid (GGA; CAS 83807-40-3), also known as geranylgeranoic acid, is a 20‑carbon acyclic diterpenoid carboxylic acid. Structurally, it is the oxidized product of (E,E,E)-geranylgeraniol, bearing a terminal α,β-unsaturated carboxylic acid moiety [1]. GGA is a naturally occurring compound identified in medicinal herbs such as Schisandra chinensis and turmeric (Curcuma longa) [2]. Biochemically, GGA functions as an endogenous mammalian metabolite synthesized via the mevalonate pathway, with its hepatic production mediated by monoamine oxidase B (MAOB) [3]. In research settings, GGA is primarily employed as a tool compound to investigate hepatocellular carcinoma (HCC) chemoprevention, lipid‑induced endoplasmic reticulum stress responses, and selective tumor cell death mechanisms [4].

Cell death mode Pyroptosis-selective inducer via TLR4; spares primary hepatocytes
Bioactive identity Endogenous branched-chain fatty acid; distinct from ATRA and GGOH
Research targets LSD1 inhibition, retinoid receptor dual agonism, bone metabolism

Why Geranylgeranic Acid (CAS 83807-40-3) Cannot Be Substituted by Geranylgeraniol or Farnesoic Acid in Apoptosis-Focused Studies


Substituting geranylgeranic acid (GGA) with its metabolic precursor geranylgeraniol (GGOH) or the shorter-chain farnesoic acid will yield fundamentally divergent experimental outcomes in cancer research. In standardized assays on human hepatoma HuH-7 cells, both GGOH and farnesoic acid are biologically inert with respect to apoptosis induction, whereas GGA robustly triggers programmed cell death [1]. Furthermore, these compounds induce distinct intracellular stress signatures: only GGA drives measurable X-box binding protein 1 (XBP1) mRNA splicing—a key marker of endoplasmic reticulum stress—while GGOH, phytanic acid, and phytenic acid exhibit no detectable effect in this pathway [2]. Consequently, any experimental design targeting hepatic tumor cell death or ER stress pathways cannot interchange GGA with its biosynthetic precursor or related short-chain isoprenoids without invalidating the underlying biological premise.

Geranylgeraniol (GGOH)
Lacks cell death induction in HuH-7 cells; does not trigger XBP1 splicing or nuclear translocation. Pyroptosis endpoint may not be replicated.
All-trans retinoic acid (ATRA)
Induces apoptosis, not pyroptosis; minimal cytotoxicity at equivalent concentrations. Inflammasome engagement and GSDMD cleavage absent.
2,3-Dihydrogeranylgeranoic acid
Markedly reduced potency and lipid droplet phenotype. Silent in RARE/RXRE transactivation; not a functional retinoid receptor agonist.

Quantitative Differentiation Evidence for Geranylgeranic Acid (CAS 83807-40-3) vs. Structural Analogs


Geranylgeranic Acid vs. Geranylgeraniol: Selective Cytotoxicity in Human Hepatoma Cells

Geranylgeranic acid (GGA) induces apoptotic cell death in human hepatoma-derived HuH-7 and PLC/PRF/5 cell lines, as well as mouse transformed MLE-10 hepatocytes, in a dose- and time-dependent manner. Critically, this cytotoxicity is not observed in primary mouse hepatocytes or human HepG-2 cells under identical conditions, demonstrating tumor cell selectivity. In stark contrast, geranylgeraniol (GGOH)—the direct metabolic precursor—is inert and fails to induce cell death in HuH-7 cells [1]. The stark difference in biological outcome, despite structural similarity, underscores the non-substitutability of GGA in hepatic tumor cell death studies.

Cytotoxicity comparison
Head-to-head
GGA IC50 15–20 μM; ATRA IC50 >50 μM; GGOH and farnesoic acid inert across 0–50 μM
Supports GGA as a hepatoma-cell cytotoxicity probe distinct from ATRA/GGOH
HuH-7 cells, CellTiter-Glo, 24 h; ranked potency: GGA > dihydro-GGA isomers
Hepatocellular Carcinoma Apoptosis Selective Cytotoxicity

Geranylgeranic Acid vs. Farnesoic Acid: Distinct Induction of ER Stress and Unfolded Protein Response

In HuH-7 human hepatoma cells, treatment with 20 µM geranylgeranic acid (GGA) for 1 hour leads to a marked depletion of unspliced XBP1 (XBP1u) mRNA and a concurrent 5.1-fold increase in spliced XBP1 (XBP1s) mRNA levels compared to untreated controls, with an apparent EC50 of approximately 10 µM for XBP1u depletion [1]. This reflects robust induction of the IRE1α–XBP1 branch of the unfolded protein response (UPR). Under identical experimental conditions, the structurally related 15‑carbon isoprenoid farnesoic acid produces no detectable effect on XBP1u or XBP1s mRNA levels [1]. This direct comparison confirms that the 20‑carbon backbone and specific unsaturation pattern of GGA are essential for triggering the lipid-induced ER stress response, a mechanism distinct from that of shorter-chain analogs.

Cell death mechanism
Head-to-head
GGA: TLR4 → caspase-4 → GSDMD cleavage → NLRP3 inflammasome. ATRA: apoptosis, no inflammasome engagement
Pyroptosis-selective pathway for immunogenic cell death research
TLR4 inhibitor VIPER, siRNA knockdown, immunoblotting in HuH-7 cells
Endoplasmic Reticulum Stress Unfolded Protein Response XBP1 Splicing

Geranylgeranic Acid vs. Geranylgeraniol: Differential Impact on In Vivo Tumor Prevention

In male C3H/HeN mice, a strain that spontaneously develops hepatocellular carcinoma by 24 months of age, a single oral administration of geranylgeranic acid (GGA) at 11 months of age significantly prevented hepatoma formation. The GGA-treated group exhibited reduced tumor number and tumor weight per mouse compared to untreated controls [1]. Importantly, the study also evaluated oral supplementation with geranylgeraniol (GGOH). While GGOH administration did dose-dependently increase endogenous hepatic GGA content, the in vivo tumor-preventive outcome is specifically attributable to GGA itself when directly administered. This demonstrates that exogenous GGA delivers a distinct pharmacokinetic and pharmacodynamic profile compared to relying on precursor conversion from GGOH.

Selectivity profile
Cross-study comparable
GGA kills HuH-7, PLC/PRF-5, MLE-10 at 1–20 μM; spares primary mouse hepatocytes and HepG-2 (wt p53)
Reported tumor-cell selectivity with normal hepatocyte sparing
Mutant p53 nuclear translocation observed; wild-type p53 lines resistant
In Vivo Chemoprevention Hepatocellular Carcinoma Spontaneous Tumor Model

Geranylgeranic Acid LSD1 Inhibition vs. Representative Farnesol-Related Compounds

Geranylgeranic acid (GGA) inhibits lysine-specific demethylase 1 (LSD1), an epigenetic regulator implicated in hepatocellular carcinoma progression, with an IC50 value of 46.97 µM [1]. While LSD1 inhibition is a shared property among certain isoprenoids, this value provides a quantitative benchmark for researchers. In contrast, farnesol—a 15‑carbon isoprenoid—exhibits an IC50 of 17 µM against a different target (Cyr1p adenylyl cyclase activity) and has not been reported as an LSD1 inhibitor [2]. The distinct molecular targets and potency profiles of these structurally related isoprenoids emphasize that GGA and farnesol cannot be interchangeably applied in epigenetic or cell signaling studies without altering the pathway under investigation.

LSD1 inhibition
Reported
IC50 = 46.97 μM (non-competitive); comparable to known LSD1 inhibitor tranylcypromine
Natural-product LSD1 inhibitor scaffold for epigenetic probe development
Recombinant human LSD1; NTRK2 upregulation, H3K4me2 accumulation in SH-SY5Y
Epigenetics LSD1 Inhibition Hepatocellular Carcinoma

Validated Research Applications for Geranylgeranic Acid (CAS 83807-40-3) Based on Quantitative Evidence


Selective Induction of Apoptosis in Hepatocellular Carcinoma Cell Lines

Employ geranylgeranic acid at concentrations between 1–20 µM to selectively trigger apoptotic cell death in human hepatoma cell lines HuH‑7 and PLC/PRF/5, and in mouse transformed MLE‑10 hepatocytes. This selective activity, documented in side‑by‑side comparisons where geranylgeraniol and farnesoic acid proved inert, makes GGA the appropriate compound for dissecting tumor‑specific cell death mechanisms without affecting primary hepatocyte viability [1].

Investigation of Lipid‑Induced Endoplasmic Reticulum Stress and the Unfolded Protein Response

Use geranylgeranic acid (20 µM, 1‑hour treatment) to induce robust XBP1 mRNA splicing and downstream DDIT3 upregulation in HuH‑7 cells, achieving an approximate EC50 of 10 µM for XBP1u depletion. This UPR induction can be dose‑dependently suppressed by co‑treatment with oleate (IC50 15–20 µM), providing a well‑characterized model for studying lipid‑induced ER stress pathways. Structurally related compounds such as farnesoic acid, phytanic acid, and phytenic acid do not elicit this response under identical conditions, confirming the specificity of GGA for this application [2].

In Vivo Chemoprevention Studies in Spontaneous Hepatoma Mouse Models

Administer a single oral dose of geranylgeranic acid to male C3H/HeN mice at 11 months of age to evaluate prevention of age‑related spontaneous hepatocellular carcinoma. This regimen significantly reduces tumor number and tumor weight per mouse when assessed at 24 months, demonstrating that exogenous GGA supplementation can compensate for the age‑dependent decline in endogenous hepatic GGA content. This validated in vivo model supports studies on dietary or pharmacological intervention strategies for liver cancer prevention [3].

Epigenetic Targeting of LSD1 in Liver Cancer Research

Apply geranylgeranic acid as an acyclic diterpenoid inhibitor of lysine‑specific demethylase 1 (LSD1) with a reported IC50 of 46.97 µM in recombinant enzyme assays. This property distinguishes GGA from shorter‑chain isoprenoids like farnesol, which do not inhibit LSD1, and positions GGA as a relevant tool compound for investigating the role of histone demethylation in hepatocellular carcinoma progression and differentiation [4].

Application
Selection Property
Validation Focus
Hepatoma pyroptosis studies
TLR4-dependent pyroptosis induction
Caspase-4, GSDMD cleavage, NLRP3 inflammasome endpoints
LSD1 inhibition research
Non-competitive LSD1 inhibitor scaffold
NTRK2 upregulation, H3K4me2 accumulation at target promoters
Bone metabolism research
Dual osteoblast/osteoclast regulator
ALP, osteopontin, OPG expression; BMD changes in senescence models
Retinoid receptor pharmacology
RAR/RXR dual agonist activity
RARE/RXRE reporter assays, RARβ gene expression
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